molecular formula C15H9BrClN3OS B2731983 N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide CAS No. 391226-39-4

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide

Cat. No.: B2731983
CAS No.: 391226-39-4
M. Wt: 394.67
InChI Key: ZJMCGIUGUKZPON-UHFFFAOYSA-N
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Description

N-[5-(4-Bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a 4-bromophenyl group and at the 2-position with a 3-chlorobenzamide moiety. The thiadiazole ring contributes to its planar, aromatic structure, while the bromine and chlorine substituents introduce steric bulk and electronic effects that influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9BrClN3OS/c16-11-6-4-9(5-7-11)14-19-20-15(22-14)18-13(21)10-2-1-3-12(17)8-10/h1-8H,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMCGIUGUKZPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9BrClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide typically involves the following steps:

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions. For instance, 4-bromobenzoic acid can be reacted with thiosemicarbazide in the presence of phosphorus oxychloride (POCl₃) to form 5-(4-bromophenyl)-1,3,4-thiadiazole.

  • Coupling with Chlorobenzamide: : The synthesized thiadiazole derivative is then coupled with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions: : The bromophenyl and chlorobenzamide groups in the compound can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

  • Oxidation and Reduction: : The thiadiazole ring can participate in redox reactions. Oxidizing agents like hydrogen peroxide (H₂O₂) can oxidize the sulfur atom in the thiadiazole ring, while reducing agents like sodium borohydride (NaBH₄) can reduce it.

  • Hydrolysis: : The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in aqueous or organic solvents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.

Major Products

    Substitution: Formation of substituted thiadiazole derivatives.

    Oxidation: Sulfoxides or sulfones of the thiadiazole ring.

    Reduction: Reduced thiadiazole derivatives.

    Hydrolysis: 3-chlorobenzoic acid and 5-(4-bromophenyl)-1,3,4-thiadiazole-2-amine.

Scientific Research Applications

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide has been investigated for various scientific research applications:

  • Medicinal Chemistry: : This compound has shown potential as an antimicrobial and anticancer agent. Its ability to inhibit the growth of certain bacterial and cancer cell lines makes it a candidate for drug development .

  • Biological Studies: : The compound is used in studies to understand the biological pathways and mechanisms involved in its antimicrobial and anticancer activities. It serves as a tool to explore the interactions between small molecules and biological targets.

  • Material Science: : Thiadiazole derivatives, including this compound, are explored for their electronic and photophysical properties, making them useful in the development of organic semiconductors and light-emitting materials.

Mechanism of Action

The mechanism of action of N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide involves its interaction with specific molecular targets:

  • Antimicrobial Activity: : The compound is believed to inhibit bacterial growth by interfering with the biosynthesis of essential bacterial components, such as cell wall proteins or nucleic acids.

  • Anticancer Activity: : It exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of specific signaling pathways that lead to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Table 1: Selected Thiadiazole Derivatives and Their Properties

Compound Name Substituents (Thiadiazole Positions) Yield (%) Melting Point (°C) Key Features Reference
Target Compound 5-(4-BrPh), 2-(3-ClBenzamide) - - Bromine enhances lipophilicity; Cl at meta position may sterically hinder interactions -
N-(5-((4-ClBenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) 5-(4-ClBenzylthio), 2-(phenoxyacetamide) 74 132–134 Thioether linkage; phenoxy group enhances solubility
N-(5-((4-ClBenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) 5-(4-ClBenzylthio), 2-(branched phenoxy) 82 138–140 Bulky isopropyl group reduces crystallinity
5-Chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide Thiazole core, 2-nitrobenzamide - - Nitro group increases reactivity; methoxy enhances bioavailability
4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide Oxadiazole core, thioxo group - - Oxadiazole ring alters electronic properties; thioxo may influence redox activity

Key Observations:

  • Substituent Effects: Bromine at the 4-position on the phenyl group increases lipophilicity compared to chlorine (e.g., compound 5e in ), which may improve membrane permeability. The 3-chlorobenzamide group contrasts with nitro-substituted analogs (), where the nitro group’s strong electron-withdrawing nature could increase metabolic instability.
  • Synthetic Yields: Derivatives with benzylthio substituents (e.g., 5h in , % yield) are synthesized more efficiently than those with alkylthio groups, suggesting steric or electronic advantages during coupling reactions .

Physicochemical and Crystallographic Properties

  • Melting Points: Thiadiazole derivatives with flexible substituents (e.g., 5g in , MP 168–170°C) exhibit higher melting points than those with bulky groups (e.g., 5h, MP 133–135°C), indicating stronger crystal packing in less sterically hindered structures .
  • Crystallinity: The oxadiazole derivative in crystallizes with a low R factor (0.050), suggesting high structural stability. This contrasts with thiadiazoles, where substituent bulk may reduce crystallinity .

Biological Activity

N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a thiadiazole ring substituted with a bromophenyl group and a chlorobenzamide moiety. The unique arrangement of these functional groups contributes to its reactivity and biological interactions.

Property Details
Molecular Formula C11H8BrClN2S
Molecular Weight 303.61 g/mol
Chemical Structure Structure

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains. A study demonstrated its potential to inhibit the growth of both Gram-positive and Gram-negative bacteria.

Antifungal Properties

The compound has also been evaluated for antifungal activity. Preliminary results suggest that it can inhibit the growth of several fungal species, making it a candidate for further development as an antifungal agent. The presence of the bromophenyl group may enhance its interaction with fungal cell membranes.

Anticancer Potential

The anticancer properties of this compound have been investigated in vitro. Studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve the disruption of cellular signaling pathways critical for cell survival.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    • A study conducted by Ghodile et al. (2016) assessed various thiadiazole derivatives for antimicrobial activity. This compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli .
  • Antifungal Activity :
    • In research published in the Journal of Medicinal Chemistry, the compound was tested against Candida albicans and Aspergillus niger. The results indicated a significant reduction in fungal growth at low concentrations .
  • Cancer Cell Line Studies :
    • An investigation into the effects on human breast cancer cells revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS) and subsequent apoptosis .

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